molecular formula C21H19N3OS B12172240 N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B12172240
M. Wt: 361.5 g/mol
InChI Key: JRGDFCBXUUVEST-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that features an indole moiety linked to a thiazole ring via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the coupling of an indole derivative with a thiazole derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the carboxylic acid group of the thiazole derivative and the amine group of the indole derivative .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole rings can engage in π-π stacking and hydrogen bonding interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to the presence of both indole and thiazole rings, which confer distinct electronic and steric properties. This combination can result in unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C21H19N3OS/c25-20(14-18-15-26-21(23-18)17-7-2-1-3-8-17)22-11-13-24-12-10-16-6-4-5-9-19(16)24/h1-10,12,15H,11,13-14H2,(H,22,25)

InChI Key

JRGDFCBXUUVEST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

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